molecular formula C10H16ClN5 B12223640 1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12223640
M. Wt: 241.72 g/mol
InChI Key: XOJWJAHBHSWXHE-UHFFFAOYSA-N
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Description

It is characterized by its unique structure, which includes two pyrazole rings connected by an ethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features.

    4-methylpyrazole: Another pyrazole derivative with distinct chemical properties.

    1-methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis

Uniqueness

1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-3-15-8-10(6-13-15)11-4-9-5-12-14(2)7-9;/h5-8,11H,3-4H2,1-2H3;1H

InChI Key

XOJWJAHBHSWXHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2)C.Cl

Origin of Product

United States

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